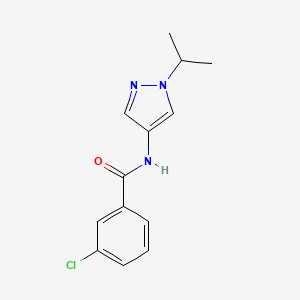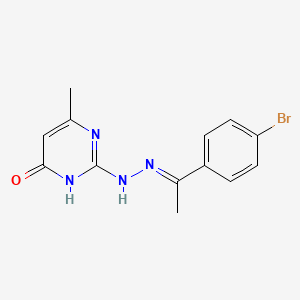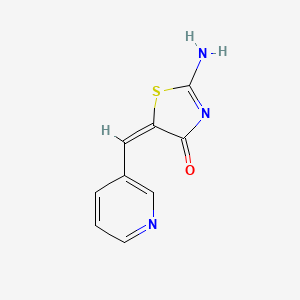
3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide (abbreviated as CIPB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in various studies and experiments.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide is not fully understood, but studies have suggested that it acts as an inhibitor of various enzymes such as GSK-3. GSK-3 plays a crucial role in various cellular processes such as cell growth and differentiation, and its dysregulation has been linked to various diseases such as cancer and Alzheimer's disease. 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide has also been shown to inhibit the activity of other enzymes such as cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1).
Biochemical and Physiological Effects:
3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of drugs for various diseases such as cancer and Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide is its potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of drugs for various diseases. However, one of the limitations of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide is its low solubility in water, which makes it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide. One of the directions is to study its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to fully understand its biochemical and physiological effects. Additionally, further studies are needed to improve the solubility of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide in water to make it more suitable for use in experiments.
Conclusion:
In conclusion, 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against various enzymes such as GSK-3, which makes it a potential candidate for the development of drugs for various diseases such as cancer and Alzheimer's disease. Further studies are needed to fully understand the biochemical and physiological effects of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide and to improve its solubility in water.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide can be achieved through a multistep process. One of the most common methods involves the reaction of 3-chlorobenzoic acid with 1-isopropyl-1H-pyrazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to various purification techniques such as column chromatography and recrystallization to obtain pure 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes such as cell growth and differentiation. 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-chloro-N-(1-propan-2-ylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9(2)17-8-12(7-15-17)16-13(18)10-4-3-5-11(14)6-10/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSRLRQHZQXJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6062034.png)
![(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)

![4-[(4-methylphenyl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6062079.png)
![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)
![3-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6062086.png)

![2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6062094.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6062099.png)